Quetiapine fumarate

Descripción general

Descripción

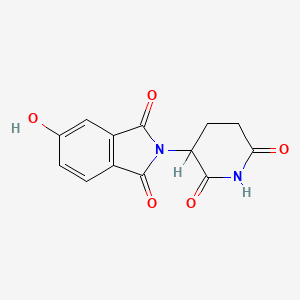

Quetiapine Fumarate is the fumarate salt form of quetiapine, a dibenzothiazepine derivative with antipsychotic property. This compound antagonizes serotonin activity mediated by 5-HT 1A and 5-HT2 receptors. With a lower affinity, this agent also reversibly binds to dopamine D1 and D2 receptors in the mesolimbic and mesocortical areas of the brain leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this compound also binds to other alpha-1, alpha-2 adrenergic and histamine H1 receptors.

A dibenzothiazepine and ANTIPSYCHOTIC AGENT that targets the SEROTONIN 5-HT2 RECEPTOR; HISTAMINE H1 RECEPTOR, adrenergic alpha1 and alpha2 receptors, as well as the DOPAMINE D1 RECEPTOR and DOPAMINE D2 RECEPTOR. It is used in the treatment of SCHIZOPHRENIA; BIPOLAR DISORDER and DEPRESSIVE DISORDER.

Aplicaciones Científicas De Investigación

Antidepressant Effects

Quetiapine fumarate, especially in its extended-release form (Quetiapine XR), has been investigated for its antidepressant effects. Research demonstrates its efficacy as both monotherapy and adjunct therapy in treating major depressive disorder (MDD). These studies highlight its influence on various neurotransmitter systems, such as serotonin (5-HT2A and 5-HT1A receptors), dopamine, glutamate, and norepinephrine, contributing to its antidepressant properties. Clinical trials have shown quetiapine XR to be effective in improving depressive symptoms, and it has gained FDA approval for adjunct treatment of MDD (Pae et al., 2010).

Bipolar Disorder and Fibromyalgia

This compound is approved for treating bipolar disorder and has been shown to be effective in managing both depressive and manic episodes. Additionally, studies indicate its potential in treating fibromyalgia symptoms in patients with comorbid MDD, suggesting its role in managing pain and depressive symptoms in such conditions (McIntyre et al., 2014).

Improving Bioavailability

Scientific research has focused on enhancing the oral bioavailability of this compound. Efforts include developing solid lipid nanoparticle formulations, which have shown to increase its bioavailability significantly by minimizing first-pass metabolism. This development indicates a potential improvement in the drug's efficacy due to increased systemic availability (Narala & Veerabrahma, 2013).

Analytical Techniques and Synthesis

Considerable research has been devoted to developing and refining analytical methods for this compound. These methods include various chromatographic and spectrophotometric techniques for determining its concentration in pharmaceuticals and biological samples. This research is crucial for ensuring the quality, efficacy, and safety of the drug in clinical use (Rezaei et al., 2018).

Usage in Special Populations

Studies have also explored the use of this compound in specific patient groups, such as the elderly with dementia, where tablet splitting is common due to the need for dose personalization. Research in this area assesses the impact of splitting techniques on drug content uniformity, highlighting the need for more flexible dosage forms to ensure effective and safe treatment in this population (Ganzetti et al., 2021).

Mecanismo De Acción

Quetiapine fumarate is a second-generation atypical antipsychotic used for the management of bipolar disorder, schizophrenia, and major depressive disorder . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Quetiapine primarily targets dopamine type 2 (D2) receptors and serotonin 2A (5HT2A) receptors . It also has antagonist activity at alpha1 adrenergic , muscarinic , and histaminergic (HTH1) receptors . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Quetiapine’s antipsychotic activity is believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5HT2A) antagonism . It blocks these receptors, thereby altering the neurotransmission of dopamine and serotonin in the brain . Quetiapine has the lowest affinity for the D2 receptor among antipsychotics and dissociates the quickest from the D2 receptor .

Biochemical Pathways

The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity, as well as noradrenaline transporter blockage by norquetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed following oral administration, with peak levels occurring 1.5 hours after a dose . The drug is approximately 83% bound to serum proteins . Quetiapine has an elimination half-life of 7 hours , and its active metabolite, norquetiapine, has a half-life of 9 to 12 hours . The primary route of elimination is through hepatic metabolism, with approximately 73% of the drug excreted in the kidney and 20% in the feces .

Result of Action

Quetiapine’s antagonism of histamine H1-receptors may explain the somnolence observed . Its antagonism of adrenergic alpha 1-receptors may explain the orthostatic hypotension observed . It has been shown to be effective against both positive (e.g., hallucinations, delusions) and negative symptoms (e.g., emotional withdrawal, apathy) and to have benefits in reducing hostility, aggression, and affective symptoms .

Action Environment

The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . Therefore, co-administration with drugs that induce or inhibit these enzymes can affect the pharmacokinetics and efficacy of quetiapine . Environmental factors such as diet and lifestyle can also influence the metabolism of quetiapine .

Safety and Hazards

Quetiapine may cause serious side effects such as uncontrolled muscle movements in the face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection - fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Quetiapine fumarate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits antagonistic actions at histamine receptors, dopamine type 2 receptors, and serotonin 2A receptors . These interactions contribute to its sedative effects and its efficacy in treating schizophrenia and bipolar disorder . Additionally, this compound binds to the norepinephrine transporter, influencing mood regulation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its antagonistic interactions with dopamine type 2 and serotonin 2A receptors play a crucial role in managing the symptoms of schizophrenia . Furthermore, this compound’s binding to the norepinephrine transporter impacts mood regulation in bipolar depression and major depression .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects by antagonizing histamine receptors, dopamine type 2 receptors, and serotonin 2A receptors . Additionally, this compound’s metabolite binds to the norepinephrine transporter, contributing to its anxiolytic and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound maintains its therapeutic efficacy during long-term therapy, with minimal risk of side effects . The exact temporal effects may vary depending on the specific experimental conditions and models used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits hypnotic and sedative effects due to histamine 1-receptor blockade . Midrange doses influence mood regulation through dopaminergic and serotonergic receptor blockade . Higher doses are required for true antipsychotic activity, mediated through serotonergic, muscarinic, alpha-adrenergic, and histaminergic receptor blockade . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by the cytochrome P450 system . The predominant enzymes involved in its metabolism are CYP 3A4 and CYP 2D6 . The active metabolite, norquetiapine, is responsible for the anxiolytic and antidepressant effects of this compound through inhibition of the norepinephrine transporter and serotonin receptor agonism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . Its oral bioavailability is nearly 100%, and it exhibits a high volume of distribution . Plasma protein binding is approximately 83%, influencing its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is directed to specific compartments or organelles, affecting its activity and function within cells . The exact subcellular localization may vary depending on the specific cell type and experimental conditions used in studies .

Propiedades

IUPAC Name |

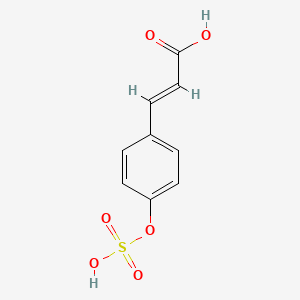

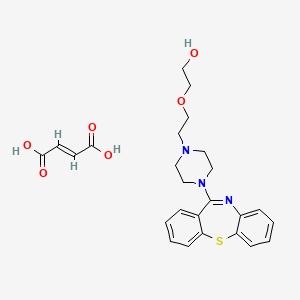

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773058-82-5, 111974-72-2 | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773058-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quetiapine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl)piperazinium-1-yl)ethoxy)ethanol trans-butenedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773058825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazinium-1-yl]ethoxy)ethanol trans-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiophene-2-carboxylic acid 4-[(Z)-2-cyano-2-(6-methyl-1H-benzoimidazol-2-yl)-vinyl]-phenyl ester](/img/structure/B1239143.png)

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)